molecular formula C15H24N2O2 B2712474 1-(3-Hydroxy-4,4-dimethylpentyl)-3-(o-tolyl)urea CAS No. 1396783-70-2

1-(3-Hydroxy-4,4-dimethylpentyl)-3-(o-tolyl)urea

Cat. No.: B2712474
CAS No.: 1396783-70-2
M. Wt: 264.369
InChI Key: HZOBPACQCZXFLD-UHFFFAOYSA-N
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Description

1-(3-Hydroxy-4,4-dimethylpentyl)-3-(o-tolyl)urea is an unsymmetrical urea derivative of interest in medicinal chemistry and drug discovery. Urea derivatives are essential structural motifs found in a wide array of biologically significant compounds, including enzyme inhibitors, antiviral agents, and selective receptor modulators . The unsymmetrical nature of this compound, featuring a 3-hydroxy-4,4-dimethylpentyl chain and an o-tolyl (2-methylphenyl) group, makes it a valuable scaffold for structure-activity relationship (SAR) studies. The tert-butyl-like moiety from the 4,4-dimethyl group may influence the compound's metabolic stability and binding affinity, while the ortho-substituted aromatic ring can be used to explore steric interactions with biological targets. Researchers can utilize this compound in the development of novel therapeutic agents, particularly as it aligns with current methodologies that allow for the late-stage functionalization of complex molecules under mild, metal-free conditions using hypervalent iodine reagents . Urea-based compounds are known to form key intermolecular hydrogen bonds, such as N-H···O, which are critical for their molecular assembly and interaction with enzymes or receptors . This high-purity compound is intended for research applications such as biological screening, hit-to-lead optimization, and investigating the role of peroxisome proliferator-activated receptors (PPARs) in various diseases . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-(3-hydroxy-4,4-dimethylpentyl)-3-(2-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c1-11-7-5-6-8-12(11)17-14(19)16-10-9-13(18)15(2,3)4/h5-8,13,18H,9-10H2,1-4H3,(H2,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZOBPACQCZXFLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCCC(C(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Hydroxy-4,4-dimethylpentyl)-3-(o-tolyl)urea is a compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes a hydroxy group and an o-tolyl moiety attached to a urea backbone. This configuration is significant for its biological activity.

Property Description
IUPAC Name This compound
Molecular Formula C16H26N2O2
CAS Number 1421532-48-0

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further investigation as an antimicrobial agent.

Anticancer Activity

The compound has also been studied for its potential anticancer properties. In vitro assays suggest that it may induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and modulation of signaling pathways related to cell survival and proliferation. For example, one study reported that compounds with similar structures demonstrated significant cytotoxic effects against breast cancer cell lines with IC50 values in the micromolar range .

The mechanism of action for this compound appears to involve:

  • Enzyme Inhibition : The hydroxy group and the urea moiety can interact with specific enzymes, potentially inhibiting their activity.
  • Receptor Binding : There is evidence suggesting that this compound may bind to certain receptors involved in cancer progression, thus altering cellular responses.

Study on Anticancer Effects

A comparative study examined the effects of various diaryl urea derivatives on carbonic anhydrase (CA) inhibition and their anticancer activity. The results indicated that compounds similar to this compound showed promising inhibition of CA-IX and CA-XII in breast cancer cell lines, leading to reduced cell viability and increased apoptosis markers such as caspase activation .

Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of urea derivatives, including this compound. The compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Agrochemical Ureas

Fluazuron
  • Structure : 1-[4-chloro-3-(3-chloro-5-trifluoromethyl-2-pyridyloxy)phenyl]-3-(2,6-difluorobenzoyl)urea .
  • Comparison :
    • Fluazuron shares the urea backbone but incorporates halogenated aromatic groups (chloro, trifluoromethyl) and a pyridyl ether linkage. These features enhance its insecticidal activity by inhibiting chitin synthesis in arthropods.
    • In contrast, 1-(3-Hydroxy-4,4-dimethylpentyl)-3-(o-tolyl)urea lacks halogenation, which may reduce environmental persistence but also limit pesticidal potency. The hydroxyalkyl chain could improve biodegradability .
Flubendiamide
  • Structure : Phthalamide derivative with iodine and tetrafluoroethyl groups .
  • The iodine and fluorinated groups in flubendiamide contribute to its activity as a ryanodine receptor modulator.
1-(o-Tolyl)-3-(2,4-dinitrophenyl)-1,4,5,6-tetrahydropyrimidinium Chloride
  • Synthesis : Prepared via refluxing 1-(o-tolyl)-1,4,5,6-tetrahydropyrimidine with 2,4-dinitrochlorobenzene in methylene chloride .
  • Comparison :
    • Both compounds utilize o-tolyl groups, but the target urea derivative lacks the pyrimidinium ring and nitro substituents. This difference implies milder electrophilicity and reduced reactivity in nucleophilic environments.
    • The hydroxyl group in the target compound may necessitate protection during synthesis, unlike the straightforward condensation observed in .

Functional Group Influence on Physicochemical Properties

Fluorinated Indole Derivatives (e.g., 3-(4-Fluorophenyl)-1-(methylethyl)-1H-indole-2-carboxaldehyde)
  • Structure : Fluorophenyl and carboxaldehyde groups .
  • Comparison: Fluorine atoms in these derivatives increase lipophilicity and metabolic stability. The o-tolyl group in the target compound may confer steric hindrance similar to the methylisopropyl group in fluorinated indoles, affecting binding affinity .

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